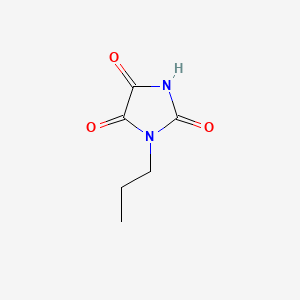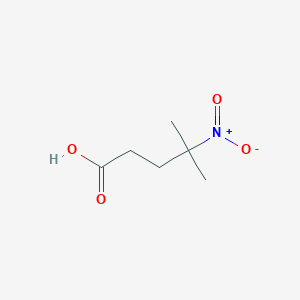
1-Propylimidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of imidazolidinetriones, including compounds similar to 1-propylimidazolidine-2,4,5-trione, involves multi-component reactions that allow for the efficient assembly of the core structure. For instance, a one-pot, multi-component synthesis approach has been demonstrated for the formation of imines of 3-amino-2-arylimidazo[1,2-a]pyridines and related structures by heating a mixture of a 2-aminopyridine, benzaldehyde, and imidazoline-2,4,5-trione under solvent-free conditions, leading to excellent yields (Adib et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds within the imidazolidinetrione family is characterized by the presence of a 5–6 fused bicyclic heterocycle, confirmed through single-crystal X-ray analysis. This structural feature is critical for the chemical behavior and reactivity of these compounds, providing a rigid framework that influences their interaction with other molecules (Adib et al., 2008).
Chemical Reactions and Properties
Imidazolidinetriones undergo a variety of chemical reactions, highlighting their versatility. For instance, the synthesis and reactivity of 1-arylimidazolidine-2-thiones demonstrate their potential in generating biologically active molecules through further functionalization and alkylation steps. These processes underscore the compound's utility in synthetic organic chemistry and potential pharmaceutical applications (Sztanke et al., 2006).
Scientific Research Applications
Synthesis of Nitrogen-Bridgehead Fused Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : Imidazolidine-2,4,5-trione is a useful intermediate which can be used to synthesise imidazo[1,2-a]pyridines, -pyrazines, -pyrimidines, and some other nitrogen-bridgehead fused heterocycles .
- Methods of Application : This compound was first prepared by Heinrich and Ernst in 1913 by the condensation of urea and oxalyl dichloride . Several methods have been developed subsequently for the preparation of imidazolidine-2,4,5-trione, but many of these require a toxic solvent, an expensive catalyst or a long reaction time .
- Results or Outcomes : The structure of the product was confirmed by IR, ESI, 1H NMR and X-ray crystal structure determination .
Inhibition of Tyrosyl-DNA Phosphodiesterase 1
- Scientific Field : Biochemistry
- Application Summary : New imidazolidine-2,4,5-triones with norabietic, nordehydroabietic, and adamantane substituents were synthesized by reacting oxalyl chloride and the corresponding ureas, providing good yields . These compounds inhibit the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 in submicromolar concentrations .
- Methods of Application : The compounds were synthesized by reacting oxalyl chloride and the corresponding ureas .
- Results or Outcomes : The compounds inhibit the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 in submicromolar concentrations . Cytotoxic concentrations were also studied on the glioblastoma cell line SNB19 .
Bioisosteric Replacement in Drug Design
- Scientific Field : Medicinal Chemistry
- Application Summary : To increase the solubility and bioavailability of certain classes of substances, a bioisosteric replacement of the ureide group with an imidazolidine-2,4,5-trione group can be used .
- Methods of Application : The compounds were synthesized by reacting oxalyl chloride and the corresponding ureas .
- Results or Outcomes : Bioisosteric replacement of the ureide group with a parabanic acid fragment made it possible to increase the solubility of compounds and conduct biological studies .
Inhibition of Cholinergic Enzymes
- Scientific Field : Biochemistry
- Application Summary : A series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety were synthesized and characterized .
- Methods of Application : The compounds were synthesized by reacting oxalyl chloride and the corresponding ureas .
- Results or Outcomes : The inhibitory activity on acetylcholinesterase was significantly higher than that of the standard drug rivastigmine. The discussed compounds are also promising inhibitors of butyrylcholinesterase, as some of the prepared compounds inhibit butyrylcholinesterase better than the internal standards rivastigmine and galanthamine .
Synthesis of Resin Acids
- Scientific Field : Organic Chemistry
- Application Summary : New imidazolidine-2,4,5-triones with norabietic, nordehydroabietic, and adamantane substituents were synthesized by reacting oxalyl chloride and the corresponding ureas . These compounds are used in the synthesis of resin acids .
- Methods of Application : The compounds were synthesized by reacting oxalyl chloride and the corresponding ureas .
- Results or Outcomes : The structure of the product was confirmed by IR, ESI, 1H NMR and X-ray crystal structure determination .
Inhibition of Acetylcholinesterase and Butyrylcholinesterase
- Scientific Field : Biochemistry
- Application Summary : A series of novel and highly active acetylcholinesterase and butyrylcholinesterase inhibitors derived from substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety were synthesized and characterized .
- Methods of Application : The compounds were synthesized by reacting oxalyl chloride and the corresponding ureas .
- Results or Outcomes : The inhibitory activity on acetylcholinesterase was significantly higher than that of the standard drug rivastigmine . The discussed compounds are also promising inhibitors of butyrylcholinesterase, as some of the prepared compounds inhibit butyrylcholinesterase better than the internal standards rivastigmine and galanthamine .
properties
IUPAC Name |
1-propylimidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-8-5(10)4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVHQVPTNDPZBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960809 |
Source


|
| Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylimidazolidine-2,4,5-trione | |
CAS RN |
40408-38-6 |
Source


|
| Record name | 2,4,5-Imidazolidinetrione, 1-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040408386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-1-propyl-1H-imidazole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)









